(Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine
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Overview
Description
(Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine is an organic compound with the molecular formula C17H14N2O4S It is a sulfonamide derivative, characterized by the presence of a naphthylmethyl group and a 2-nitrophenylsulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine typically involves the reaction of naphthylmethylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The sulfonyl group can be reduced to a sulfide using strong reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base.
Major Products Formed
Reduction of the nitro group: Formation of (Naphthylmethyl)((2-aminophenyl)sulfonyl)amine.
Reduction of the sulfonyl group: Formation of (Naphthylmethyl)((2-nitrophenyl)sulfide)amine.
Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with sulfonamide groups. It can also be used in the development of new biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its sulfonamide moiety is a common feature in many drugs, particularly antibiotics and diuretics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and modulate their activity. This interaction can lead to the inhibition or activation of the enzyme, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
(Naphthylmethyl)((2-aminophenyl)sulfonyl)amine: Similar structure but with an amino group instead of a nitro group.
(Naphthylmethyl)((2-nitrophenyl)sulfide)amine: Similar structure but with a sulfide group instead of a sulfonyl group.
(Naphthylmethyl)((2-nitrophenyl)sulfinyl)amine: Similar structure but with a sulfinyl group instead of a sulfonyl group.
Uniqueness
(Naphthylmethyl)((2-nitrophenyl)sulfonyl)amine is unique due to the presence of both a naphthylmethyl group and a 2-nitrophenylsulfonyl group
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-19(21)16-10-3-4-11-17(16)24(22,23)18-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,18H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEGWFFUTWIEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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